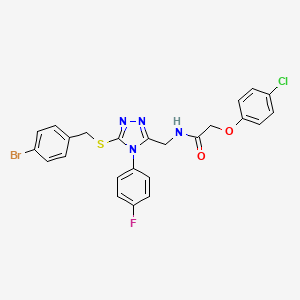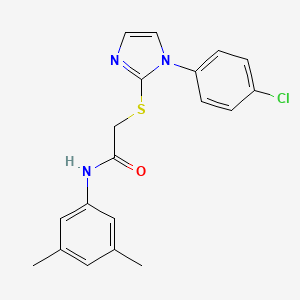
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies.
科学的研究の応用
Photoredox Chemistry and S-Trifluoromethylation
The compound’s thioamide functionality makes it an excellent candidate for visible-light-promoted S-trifluoromethylation reactions. Researchers have discovered that trifluoromethyl phenyl sulfone , traditionally used as a nucleophilic trifluoromethylating agent, can serve as a trifluoromethyl radical precursor. Under visible light irradiation, arylthiolate anions form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone. This interaction enables an intramolecular single electron transfer (SET) reaction, leading to the S-trifluoromethylation of thiophenols. Notably, this process occurs without the need for a photoredox catalyst .
Medicinal Chemistry and Drug Development
The compound’s unique structure suggests potential applications in drug discovery. Researchers may explore its interactions with biological targets, such as enzymes or receptors. By modifying the substituents on the imidazole ring and the thioamide group, scientists can fine-tune its pharmacological properties. Preliminary studies indicate that this compound could exhibit promising bioactivity, making it a candidate for further investigation in drug development .
Materials Science: Organic Semiconductors
Given its conjugated system and electron-rich sulfur atom, this compound might find applications in organic electronics. Researchers could explore its use as an organic semiconductor material for field-effect transistors (FETs), organic light-emitting diodes (OLEDs), or solar cells. The design of novel materials based on this scaffold could enhance charge transport properties and improve device performance .
Antifungal Agents
The imidazole moiety in the compound is reminiscent of antifungal drugs. Researchers may investigate its potential as an antifungal agent by assessing its activity against fungal pathogens. Structural modifications could enhance its selectivity and potency, leading to the development of new antifungal therapies .
Photodynamic Therapy (PDT)
The compound’s photochemical properties make it an interesting candidate for PDT. PDT involves the activation of photosensitizers by light to generate reactive oxygen species (ROS), which selectively destroy cancer cells or microbial pathogens. Researchers could explore the compound’s ability to generate ROS upon light exposure and evaluate its efficacy in cancer treatment or antimicrobial applications .
Coordination Chemistry and Metal Complexes
The thioamide group can act as a versatile ligand in coordination chemistry. Researchers may synthesize metal complexes by coordinating the compound with transition metals. These complexes could exhibit interesting properties, such as luminescence, catalysis, or magnetic behavior. Exploring the coordination chemistry of this compound could lead to novel materials with diverse applications .
特性
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-9-14(2)11-16(10-13)22-18(24)12-25-19-21-7-8-23(19)17-5-3-15(20)4-6-17/h3-11H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQWODTVNHFJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

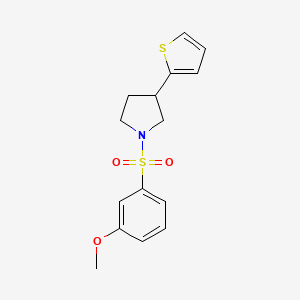

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2718507.png)
![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)
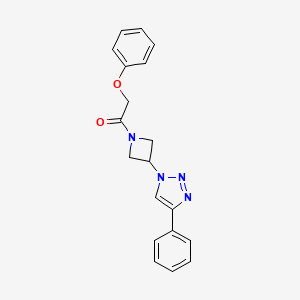

![Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate](/img/structure/B2718516.png)
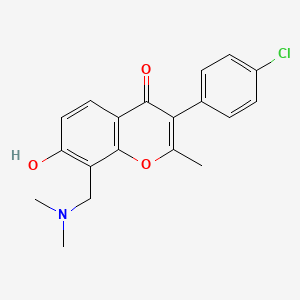
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2718518.png)
![(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718519.png)
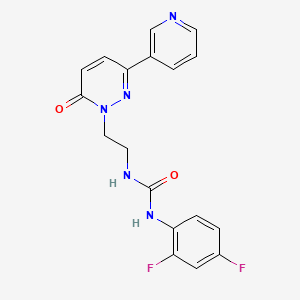
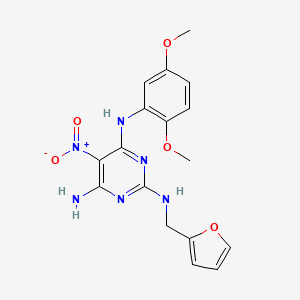
![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2718526.png)
